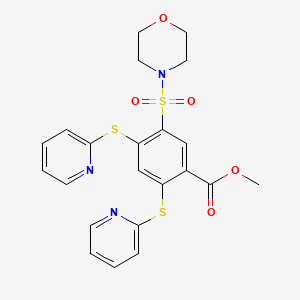
Methyl 5-(morpholin-4-ylsulfonyl)-2,4-bis(pyridin-2-ylsulfanyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 5-(MORPHOLINE-4-SULFONYL)-2,4-BIS(PYRIDIN-2-YLSULFANYL)BENZOATE is a complex organic compound that features a benzoate core substituted with morpholine, sulfonyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(MORPHOLINE-4-SULFONYL)-2,4-BIS(PYRIDIN-2-YLSULFANYL)BENZOATE typically involves multi-step organic reactions. The starting materials often include methyl benzoate, morpholine, and pyridine derivatives. The synthesis may proceed through the following steps:
Nucleophilic Substitution: Introduction of the morpholine group via nucleophilic substitution on a suitable benzoate derivative.
Sulfonylation: Addition of the sulfonyl group using reagents such as sulfonyl chlorides under basic conditions.
Thioether Formation: Introduction of pyridinyl groups through thioether formation using pyridine thiols and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(MORPHOLINE-4-SULFONYL)-2,4-BIS(PYRIDIN-2-YLSULFANYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under various conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, METHYL 5-(MORPHOLINE-4-SULFONYL)-2,4-BIS(PYRIDIN-2-YLSULFANYL)BENZOATE can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be explored for its potential as a biochemical probe or as a precursor for drug development. Its structural features suggest it could interact with various biological targets.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of morpholine and pyridine groups is often associated with bioactivity, making it a candidate for drug discovery.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which METHYL 5-(MORPHOLINE-4-SULFONYL)-2,4-BIS(PYRIDIN-2-YLSULFANYL)BENZOATE exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfonyl and pyridinyl groups could facilitate binding to specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
METHYL 5-(MORPHOLINE-4-SULFONYL)-2,4-DISULFANYLBENZOATE: Lacks the pyridinyl groups, which may result in different reactivity and applications.
METHYL 5-(MORPHOLINE-4-SULFONYL)-2,4-BIS(PYRIDIN-3-YLSULFANYL)BENZOATE: Similar structure but with pyridin-3-yl groups, potentially altering its chemical and biological properties.
Uniqueness
METHYL 5-(MORPHOLINE-4-SULFONYL)-2,4-BIS(PYRIDIN-2-YLSULFANYL)BENZOATE is unique due to the specific arrangement of its functional groups. This unique structure may confer distinct reactivity and interactions compared to similar compounds, making it valuable for specialized applications.
Properties
Molecular Formula |
C22H21N3O5S3 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
methyl 5-morpholin-4-ylsulfonyl-2,4-bis(pyridin-2-ylsulfanyl)benzoate |
InChI |
InChI=1S/C22H21N3O5S3/c1-29-22(26)16-14-19(33(27,28)25-10-12-30-13-11-25)18(32-21-7-3-5-9-24-21)15-17(16)31-20-6-2-4-8-23-20/h2-9,14-15H,10-13H2,1H3 |
InChI Key |
CSNPXCMLZLLLMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1SC2=CC=CC=N2)SC3=CC=CC=N3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















